molecular formula C22H19N5O2 B2960065 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 2034253-49-9

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2960065
CAS No.: 2034253-49-9
M. Wt: 385.427
InChI Key: NMOLEZJUYPFDAC-UHFFFAOYSA-N
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Description

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, a phenyl group, and a pyridinyl ether moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling with Phenyl Group: The triazole ring is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.

    Attachment of Pyridinyl Ether: The final step involves the formation of the pyridinyl ether moiety through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide has a wide range of applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

  • N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)-3-(pyridin-2-yloxy)benzamide
  • N-(1-phenyl-2-(2H-1,2,3-triazol-4-yl)ethyl)-3-(pyridin-2-yloxy)benzamide

Comparison: Compared to these similar compounds, N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(pyridin-2-yloxy)benzamide exhibits unique properties due to the specific positioning of the triazole ring and the pyridinyl ether moiety. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c28-22(18-9-6-10-19(15-18)29-21-11-4-5-12-23-21)26-20(16-27-24-13-14-25-27)17-7-2-1-3-8-17/h1-15,20H,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMOLEZJUYPFDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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